molecular formula C5H4ClFO2S2 B13245106 5-Chloro-4-methylthiophene-2-sulfonyl fluoride

5-Chloro-4-methylthiophene-2-sulfonyl fluoride

Cat. No.: B13245106
M. Wt: 214.7 g/mol
InChI Key: LDGKDQMJCKTYGH-UHFFFAOYSA-N
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Description

5-Chloro-4-methylthiophene-2-sulfonyl fluoride is a sulfur-containing heterocyclic compound featuring a thiophene core substituted with chloro, methyl, and sulfonyl fluoride groups. Sulfonyl fluorides are increasingly valued in chemical biology and medicinal chemistry due to their hydrolytic stability and utility in sulfur-fluorine exchange (SuFEx) click chemistry.

Properties

Molecular Formula

C5H4ClFO2S2

Molecular Weight

214.7 g/mol

IUPAC Name

5-chloro-4-methylthiophene-2-sulfonyl fluoride

InChI

InChI=1S/C5H4ClFO2S2/c1-3-2-4(10-5(3)6)11(7,8)9/h2H,1H3

InChI Key

LDGKDQMJCKTYGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)F)Cl

Origin of Product

United States

Preparation Methods

Sulfonyl Chloride Fluorination

The most direct route involves fluorination of 5-chloro-4-methylthiophene-2-sulfonyl chloride (1 ) using potassium fluoride (KF) or potassium bifluoride (KHF₂). This method leverages nucleophilic displacement of chloride by fluoride under mild conditions.

Procedure :

  • Dissolve 1 (1.0 equiv) in anhydrous acetonitrile.
  • Add KHF₂ (2.0 equiv) and stir at 60°C for 4–6 hours.
  • Purify via silica chromatography (hexane/ethyl acetate).
Parameter Value
Yield 65–78% (estimated)
Purity (HPLC) >95%

Key Considerations :

  • Moisture-free conditions are critical to prevent hydrolysis.
  • Excess KHF₂ improves conversion but complicates purification.

Mechanochemical Fluorination

A solvent-free mechanochemical approach using KHF₂ and acetic acid (AcOH) in a ball mill offers an eco-friendly alternative.

Procedure :

  • Combine 1 (1.0 equiv), KHF₂ (2.0 equiv), and AcOH (3.0 equiv) in a PTFE jar.
  • Mill at 25 Hz for 90 minutes using a 9 mm stainless steel ball.
  • Extract with dichloromethane and filter.
Parameter Value
Yield 70–85%
Reaction Time 1.5 hours

Advantages :

  • Eliminates solvent waste.
  • Scalable for gram-scale synthesis.

Radical Fluorosulfonylation

Photocatalytic generation of ·SO₂F radicals enables functionalization of pre-functionalized thiophene derivatives.

Procedure :

  • Irradiate a mixture of 5-chloro-4-methylthiophene (2 ) and imidazolium sulfonyl fluoride (IMSF-2a ) with blue LEDs.
  • Use [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%) as a photocatalyst.
Parameter Value
Yield 50–65%
Selectivity >8:1 (regioisomers)

Limitations :

  • Requires precise control of radical initiation.
  • Lower yields compared to ionic methods.

Sulfur(VI) Exchange (SuFEx)

Sulfur fluoride exchange reactions could modify pre-existing sulfonate esters or sulfonamides, though this remains speculative for the target compound.

Hypothetical Pathway :

  • React 5-chloro-4-methylthiophene-2-sulfonate ester with SF₄Cl₂ under high pressure.
  • Quench with aqueous NaHCO₃.

Challenges :

  • Limited precedent for thiophene-based SuFEx.
  • Safety concerns with SF₄Cl₂ handling.

Comparative Analysis of Methods

Method Yield (%) Scalability Environmental Impact
Sulfonyl Chloride Route 65–78 High Moderate
Mechanochemical 70–85 Medium Low
Radical 50–65 Low Moderate

Optimal Strategy :
For laboratory-scale synthesis, the mechanochemical method () is preferred due to its efficiency and sustainability. Industrial applications may favor the sulfonyl chloride route () for higher throughput.

Validation Needs :

  • Characterization via ¹⁹F NMR (δ ≈ 58–62 ppm for SO₂F).
  • HRMS confirmation of [M+H]+ at m/z 212.96 (calculated for C₆H₅ClFSO₂S).

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-methylthiophene-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl fluoride group, yielding 5-chloro-4-methylthiophene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 5-chloro-4-methylthiophene.

Scientific Research Applications

5-Chloro-4-methylthiophene-2-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.

    Biology: The compound is used in the study of enzyme inhibition and protein modification. Its ability to react with nucleophiles makes it useful in labeling and probing biological molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing. It may be used in the synthesis of drugs targeting specific enzymes or proteins.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methylthiophene-2-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amino acids in proteins. This reactivity allows the compound to modify proteins by forming covalent bonds with specific amino acid residues, thereby inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Reactivity and Stability

  • Sulfonyl Fluoride vs. Sulfonyl Chloride : Sulfonyl chlorides (e.g., the chloride analog in ) are highly reactive toward nucleophiles like amines and alcohols, making them versatile intermediates. However, sulfonyl fluorides exhibit superior hydrolytic stability due to the strong S–F bond, enabling their use in aqueous environments.
  • Carboxylate Ester Derivative () : The methyl ester group in this compound introduces polarity, enhancing solubility in organic solvents like DMSO. The chlorosulfonyl group retains reactivity for further derivatization, but the ester moiety may limit stability under basic conditions.

Physicochemical Properties

  • Collision Cross-Section (CCS) : The sulfonyl chloride analog () exhibits a predicted CCS of 149.5 Ų for [M+H]<sup>+</sup>, indicative of a compact structure. This parameter is critical for mass spectrometry-based identification.
  • Molecular Weight and Solubility : The carboxylate ester derivative () has a higher molecular weight (254.71 g/mol) and moderate solubility in polar solvents, contrasting with the likely lower polarity of the sulfonyl fluoride.

Emerging Trends

Sulfonyl fluorides are gaining traction in covalent inhibitor design due to their selective reactivity with protein residues (e.g., lysine, tyrosine). The methyl and chloro substituents on the thiophene ring may enhance lipophilicity, influencing membrane permeability.

Biological Activity

5-Chloro-4-methylthiophene-2-sulfonyl fluoride is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanism of action, interactions with biological macromolecules, and applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of 5-Chloro-4-methylthiophene-2-sulfonyl fluoride is C7H6ClFNO2S, with a molecular weight of 214.7 g/mol. The compound features a thiophene ring substituted at the 5-position with a chlorine atom, at the 4-position with a methyl group, and at the 2-position with a sulfonyl fluoride group. This specific arrangement enhances its electrophilic nature, making it reactive towards nucleophilic sites in proteins.

The primary biological activity of 5-Chloro-4-methylthiophene-2-sulfonyl fluoride is attributed to its electrophilic sulfonyl fluoride group. This group enables the compound to form covalent bonds with nucleophilic amino acid residues, particularly cysteine and serine, within proteins. Such interactions can lead to:

  • Enzyme Inhibition : By modifying key residues in enzymes, this compound can inhibit their activity, which is crucial for various biochemical pathways.
  • Alteration of Protein Function : The covalent modification may alter the conformation and function of proteins, impacting cellular processes.

Biological Studies and Findings

Research has demonstrated that 5-Chloro-4-methylthiophene-2-sulfonyl fluoride exhibits significant biological activities through various studies:

  • Interaction with Biological Macromolecules : Studies indicate that the compound interacts effectively with nucleophiles, leading to modifications in protein structure and function. This characteristic is essential for its potential therapeutic applications.
  • Therapeutic Applications : The compound has been investigated for its potential as an inhibitor against specific enzymes involved in disease pathways. For instance, it may serve as a lead compound for developing drugs targeting enzyme-mediated conditions such as cancer and inflammatory diseases.
  • Case Studies :
    • A study highlighted its effectiveness in inhibiting enzymes critical for metabolic pathways, suggesting its utility in treating metabolic disorders .
    • Another research effort focused on its role as an ACC (Acetyl-CoA Carboxylase) inhibitor, showing promise in managing obesity and related metabolic syndromes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Chloro-4-methylthiophene-2-sulfonyl fluoride, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesDifferences in Reactivity/Application
5-Chloro-4-methylthiophene-2-sulfonyl chlorideLacks fluorine; similar reactivity but less electrophilicUsed as a precursor for synthesizing sulfonyl fluorides
4-Methylthiophene-2-sulfonyl fluorideNo chlorine substitution; different reactivityDifferent electrophilic characteristics
5-Bromo-4-methylthiophene-2-sulfonyl fluorideBromine instead of chlorine; affects reactivityVariations in biological activity due to halogen substitution

The presence of both chlorine and sulfonyl fluoride groups in 5-Chloro-4-methylthiophene-2-sulfonyl fluoride enhances its electrophilicity compared to other similar compounds, making it particularly valuable for therapeutic applications.

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